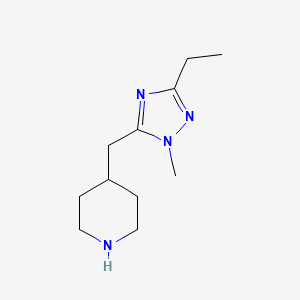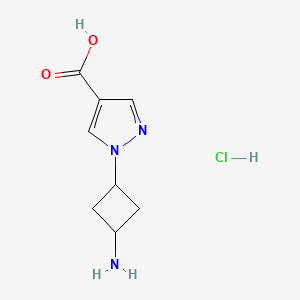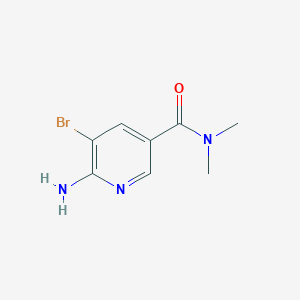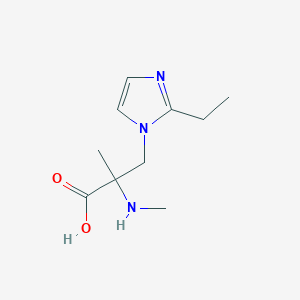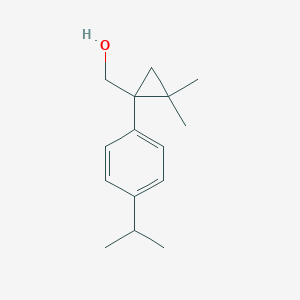
(1-(4-Isopropylphenyl)-2,2-dimethylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol is an organic compound that belongs to the class of cyclopropyl alcohols. This compound is characterized by a cyclopropane ring substituted with a 4-(propan-2-yl)phenyl group and a hydroxymethyl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate. The resulting cyclopropyl intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl carboxylic acid.
Reduction: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropane.
Substitution: 2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl chloride.
Aplicaciones Científicas De Investigación
{2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethyl-1-phenylcyclopropylmethanol: Similar structure but lacks the 4-(propan-2-yl) substituent.
2,2-dimethyl-1-(4-methylphenyl)cyclopropylmethanol: Similar structure with a methyl group instead of the propan-2-yl group.
Uniqueness
The presence of the 4-(propan-2-yl)phenyl group in {2,2-dimethyl-1-[4-(propan-2-yl)phenyl]cyclopropyl}methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
[2,2-dimethyl-1-(4-propan-2-ylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C15H22O/c1-11(2)12-5-7-13(8-6-12)15(10-16)9-14(15,3)4/h5-8,11,16H,9-10H2,1-4H3 |
Clave InChI |
NYCQBGGOXRXUQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2(CC2(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


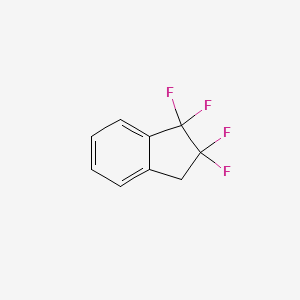
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
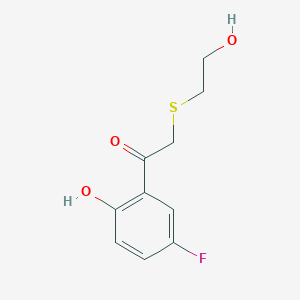
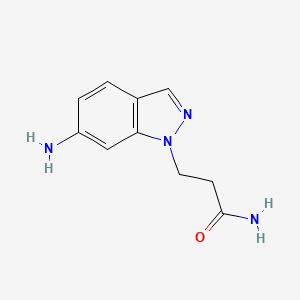
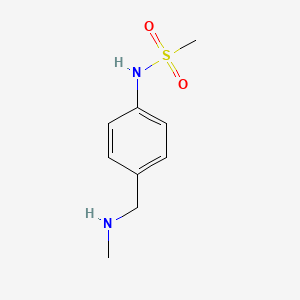

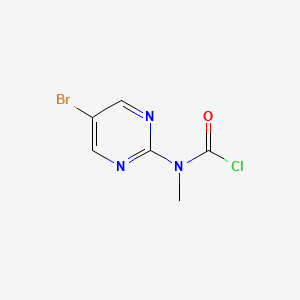
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


